Cas no 886186-46-5 (4-{2-(4-methoxyphenyl)ethylamino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one)

4-{2-(4-methoxyphenyl)ethylamino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one 化学的及び物理的性質
名前と識別子
-
- 4-{2-(4-methoxyphenyl)ethylamino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one
- Z339024670
- VU0605980-1
- 4-[2-(4-methoxyphenyl)ethylamino]-1-methyl-3-nitroquinolin-2-one
- 4-{[2-(4-methoxyphenyl)ethyl]amino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one
- AKOS002311530
- F3227-3010
- 886186-46-5
- 4-((4-methoxyphenethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one
-
- インチ: 1S/C19H19N3O4/c1-21-16-6-4-3-5-15(16)17(18(19(21)23)22(24)25)20-12-11-13-7-9-14(26-2)10-8-13/h3-10,20H,11-12H2,1-2H3
- InChIKey: TYTZIFZNCRLBOM-UHFFFAOYSA-N
- SMILES: O=C1C(=C(C2C=CC=CC=2N1C)NCCC1C=CC(=CC=1)OC)[N+](=O)[O-]
計算された属性
- 精确分子量: 353.13755610g/mol
- 同位素质量: 353.13755610g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 26
- 回転可能化学結合数: 5
- 複雑さ: 564
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.7
- トポロジー分子極性表面積: 87.4Ų
4-{2-(4-methoxyphenyl)ethylamino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3227-3010-10mg |
4-{[2-(4-methoxyphenyl)ethyl]amino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one |
886186-46-5 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
Life Chemicals | F3227-3010-2mg |
4-{[2-(4-methoxyphenyl)ethyl]amino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one |
886186-46-5 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3227-3010-20mg |
4-{[2-(4-methoxyphenyl)ethyl]amino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one |
886186-46-5 | 90%+ | 20mg |
$99.0 | 2023-04-26 | |
Life Chemicals | F3227-3010-3mg |
4-{[2-(4-methoxyphenyl)ethyl]amino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one |
886186-46-5 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
Life Chemicals | F3227-3010-1mg |
4-{[2-(4-methoxyphenyl)ethyl]amino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one |
886186-46-5 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3227-3010-4mg |
4-{[2-(4-methoxyphenyl)ethyl]amino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one |
886186-46-5 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3227-3010-15mg |
4-{[2-(4-methoxyphenyl)ethyl]amino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one |
886186-46-5 | 90%+ | 15mg |
$89.0 | 2023-04-26 | |
Life Chemicals | F3227-3010-10μmol |
4-{[2-(4-methoxyphenyl)ethyl]amino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one |
886186-46-5 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
Life Chemicals | F3227-3010-2μmol |
4-{[2-(4-methoxyphenyl)ethyl]amino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one |
886186-46-5 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3227-3010-5μmol |
4-{[2-(4-methoxyphenyl)ethyl]amino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one |
886186-46-5 | 90%+ | 5μl |
$63.0 | 2023-04-26 |
4-{2-(4-methoxyphenyl)ethylamino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one 関連文献
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
2. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
4-{2-(4-methoxyphenyl)ethylamino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-oneに関する追加情報
4-{2-(4-Methoxyphenyl)ethylamino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one (CAS No: 886186-46-5)
The compound 4-{2-(4-methoxyphenyl)ethylamino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one (CAS No: 886186-46-5) is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of quinolone derivatives, which have been extensively studied for their diverse biological activities and structural versatility. The CAS number, 886186-46-5, uniquely identifies this compound in chemical databases and regulatory systems worldwide.
The molecular structure of this compound is characterized by a quinoline skeleton with several substituents that contribute to its unique properties. The presence of a nitro group at position 3 introduces electron-withdrawing effects, which can influence the compound's reactivity and stability. Additionally, the ethylamino group attached to the 4-position introduces steric hindrance and potential hydrogen bonding capabilities. The methoxyphenyl group further enhances the compound's aromaticity and electronic properties, making it a promising candidate for various applications in pharmacology and materials science.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step reactions involving advanced catalytic systems. Researchers have employed methodologies such as Suzuki coupling and Stille coupling to construct the complex aromatic framework of this molecule. These techniques not only improve yield but also ensure high purity, which is critical for its application in sensitive biological assays.
In terms of biological activity, this compound has shown remarkable potential as a lead molecule in drug discovery programs targeting various diseases. Studies conducted in vitro have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Furthermore, preliminary in vivo studies indicate that it exhibits favorable pharmacokinetic profiles, with moderate bioavailability and low toxicity.
The quinoline core of this compound also makes it an attractive candidate for use in photovoltaic materials. Recent research has explored its ability to act as an electron transport layer in organic solar cells, where its electronic properties enhance charge separation efficiency. This application underscores the versatility of quinoline derivatives in both therapeutic and technological domains.
From a regulatory standpoint, the CAS number 886186-46-5 ensures that this compound is tracked and managed according to international chemical safety standards. Its synthesis and handling are conducted under strict guidelines to minimize environmental impact and ensure worker safety.
In conclusion, 4-{2-(4-methoxyphenyl)ethylamino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one (CAS No: 886186-46-5) represents a cutting-edge molecule with multifaceted applications across chemistry, biology, and materials science. Its unique structure and promising biological profile make it a valuable asset for ongoing research efforts aimed at developing novel therapeutic agents and advanced materials.
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